N-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
Historical Development of Triazolo[4,3-a]Pyridine Scaffolds
The triazolo[4,3-a]pyridine scaffold emerged in the mid-20th century as a hybrid heterocycle combining the triazole and pyridine rings. Early syntheses relied on cyclocondensation reactions, such as the condensation of 2-hydrazinopyridine with urea under thermal conditions to yield 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one. This method, reported in 1985, laid the foundation for derivatives like trazodone analogs, which exhibited serotonin reuptake inhibition.
Subsequent innovations expanded synthetic accessibility. Calvo et al. (2017) developed a one-pot synthesis using thiosemicarbazides and tetrabutylammonium fluoride (TBAF), enabling anion-mediated cyclization under microwave irradiation. This transition-metal-free approach achieved moderate-to-good yields (45–75%) and highlighted the role of fluoride ions in desulfurization and cyclization. Parallel work by Li et al. (2016) utilized iodine-mediated oxidative cyclization of aryl hydrazines and aldehydes, demonstrating gram-scale feasibility and compatibility with diverse aldehydes.
Significance in Medicinal Chemistry and Drug Discovery
Triazolopyridines occupy a critical niche in medicinal chemistry due to their bioisosteric resemblance to purines and capacity for hydrogen bonding. The scaffold’s planar structure facilitates interactions with enzymatic active sites, as evidenced by its role in:
- Serotonin transporter inhibition : Derivatives like trazodone analogs exhibit nanomolar potency in synaptosomal uptake assays.
- Immunomodulation : Triazolo[1,5-a]pyridine derivatives act as retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists, showing promise in autoimmune diseases.
- Kinase inhibition : Sulfonamide-functionalized variants target carbonic anhydrases and tyrosine kinases, leveraging the sulfonamide group’s affinity for zinc ions.
The compound under review integrates a sulfonamide moiety, enhancing solubility and enabling dual-target engagement through aryl substituent modulation.
Current Research Landscape of Triazolopyridine Sulfonamides
Recent studies focus on optimizing triazolopyridine sulfonamides for enhanced pharmacokinetics (PK) and target selectivity. Key advancements include:
- Metabolic stability : Structural analysis of lead compounds revealed that the triazolopyridine core resists oxidative metabolism in human hepatocytes, while cyclopentyl substituents undergo hydroxylation.
- Synthetic scalability : Mitsunobu reaction-based protocols enable rapid cyclization of acylated hydrazinopyridines, achieving yields exceeding 90%.
Structural Classification Within Heterocyclic Chemistry
The triazolo[4,3-a]pyridine system belongs to the bicyclic 5-6 fused heterocycle family, characterized by:
- Ring fusion : A triazole ring (positions 1–3) fused to a pyridine ring (positions 4–8).
- Electron distribution : The pyridine nitrogen at position 4 and triazole nitrogens at positions 1 and 3 create regions of electron density amenable to electrophilic substitution.
The sulfonamide group at position 6 introduces a sulfonyl bridge (-SO₂NH-) that:
- Enhances water solubility via hydrogen bonding.
- Serves as a zinc-binding motif in enzyme inhibition.
Substituent effects are critical:
- 3-Methyl group : Steric shielding reduces metabolic oxidation.
- N-(3-Chlorophenyl) and N-[(3-fluorophenyl)methyl] : Halogenated aryl groups improve lipophilicity and target affinity through hydrophobic and halogen-bonding interactions.
This structural synergy positions the compound as a versatile candidate for central nervous system (CNS) and oncology therapeutics.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O2S/c1-14-23-24-20-9-8-19(13-25(14)20)29(27,28)26(18-7-3-5-16(21)11-18)12-15-4-2-6-17(22)10-15/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPDTJYAXBHDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the class of triazoles, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, pharmacological properties, and structure-activity relationships (SAR).
Synthesis
The synthesis of N-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step reactions that integrate various reagents and conditions. The general synthetic pathway may include:
- Formation of the Triazole Ring : The initial step often involves the condensation of appropriate hydrazine derivatives with substituted pyridine compounds.
- Sulfonamide Formation : The triazole intermediate is subsequently reacted with sulfonyl chlorides to yield the sulfonamide derivative.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Biological Activities
The compound exhibits a range of biological activities that can be categorized as follows:
1. Antimicrobial Activity
Research indicates that derivatives of triazolo compounds possess significant antimicrobial properties. For instance, studies have shown that related triazole compounds demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
Triazole derivatives are noted for their anticancer potential. They have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways related to cell proliferation and survival .
3. Anti-inflammatory Effects
N-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has been investigated for its anti-inflammatory properties. Compounds within this class have shown inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .
Structure-Activity Relationship (SAR)
The SAR studies are crucial for understanding how structural modifications influence biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine and fluorine enhances the potency against microbial targets.
- Triazole Ring Influence : The triazole moiety is essential for biological activity; modifications on this ring can lead to significant changes in efficacy .
Case Studies
Several case studies highlight the biological activity of similar triazole compounds:
- Antimicrobial Efficacy : A study demonstrated that a series of triazole derivatives exhibited IC50 values ranging from 10 to 30 µM against E. coli and S. aureus, indicating promising antimicrobial activity .
- Anticancer Activity : Another investigation reported that specific triazole derivatives induced apoptosis in breast cancer cell lines with IC50 values as low as 20 µM .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of N-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves a multi-step process that typically includes the formation of the triazole ring and subsequent sulfonamide modification. Research has shown that variations in the synthesis can lead to different derivatives with potentially enhanced biological activity. For instance, studies have demonstrated that the introduction of various substituents on the triazole or pyridine moieties can significantly affect the compound's pharmacological properties .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide. For example, related triazolo-pyridine derivatives have shown promising results against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC values indicating potent growth inhibition .
| Compound | Cancer Cell Line | IC Value (µM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
Enzyme Inhibition
Another significant application of this compound is its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit c-Met kinase activity, which is crucial in cancer metastasis and progression . The structure-activity relationship (SAR) studies are ongoing to optimize its efficacy as a therapeutic agent targeting specific kinases involved in tumor growth.
Antifungal Activity
In addition to anticancer properties, N-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and its derivatives have been evaluated for antifungal activity. The triazole moiety is known for its effectiveness against fungal pathogens due to its ability to inhibit fungal cytochrome P450 enzymes . This mechanism makes it a candidate for further development as an antifungal agent.
Case Studies
- Antitumor Activity : A study investigated a series of triazolo-pyridine derivatives for their anticancer effects. The results indicated that modifications in the sulfonamide group led to enhanced cytotoxicity against selected cancer cell lines .
- Enzyme Inhibition : Research focusing on c-Met inhibitors revealed that certain derivatives of triazolo-pyridines exhibited nanomolar inhibition levels against c-Met kinase, suggesting their potential use in targeted cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s [1,2,4]triazolo[4,3-a]pyridine core distinguishes it from related scaffolds such as imidazo[1,2-a]pyridines () or [1,2,4]triazolo[4,3-b]pyridazines (). These differences influence electronic properties, solubility, and target binding. For example, the triazolo-pyridine system enhances aromatic stacking interactions compared to pyridazine analogs .
Substituent Effects
- Chlorophenyl vs. Difluorophenyl Groups :
- Higher molecular weight (435.6 g/mol vs. ~420 g/mol for the target compound, estimated).
- Target Compound:
Single 3-fluorobenzyl group balances lipophilicity and polarity, improving blood-brain barrier penetration compared to 8a .
Methyl Substitution at Position 3 :
- Lacks the 3-fluorobenzyl group, resulting in lower molecular weight (322.8 g/mol).
- Reduced steric hindrance may improve solubility but decrease target specificity .
Pharmacological and Physicochemical Data
*LogP estimated using fragment-based methods.
Key Research Findings
- Antimalarial Activity : Compound 8a () exhibits potent antimalarial activity (IC50 = 12.5 nM), attributed to dual fluorine substitution enhancing dihydrofolate reductase (DHFR) binding . The target compound’s 3-fluorobenzyl group may mimic this effect but requires empirical validation.
- Metabolic Stability : Methyl groups (e.g., 3-CH3 in 6f, ) reduce cytochrome P450-mediated oxidation, extending half-life .
- Toxicity: Benzyl-substituted analogs (e.g., ) show lower cytotoxicity than non-arylalkyl derivatives, suggesting improved safety profiles .
Critical Analysis of Structural and Functional Divergence
- Triazolo Ring Position: The 6-sulfonamide position in the target compound vs.
- Fluorine vs. Chlorine Electronegativity : Fluorine’s higher electronegativity may enhance binding to serine proteases in parasites, whereas chlorine provides steric bulk for hydrophobic pocket interactions .
Q & A
Q. What is the standard synthetic route for this sulfonamide derivative?
Methodological Answer: The compound is synthesized via a multi-step procedure:
- Step 1: React N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide with 3-fluorobenzyl chloride under nucleophilic substitution conditions (e.g., DMF as solvent, K₂CO₃ as base).
- Step 2: Purify via column chromatography and recrystallization.
- Key Data: Yield ~67%, m.p. 153–155°C. Confirm structure with ¹H/¹³C NMR and LC/MS (observed [M+H]⁺: 431.4) .
Table 1: Synthesis Optimization
| Parameter | Value/Details |
|---|---|
| Molar Ratio | 1:1.1 (sulfonamide:benzyl chloride) |
| Solvent | DMF |
| Base | K₂CO₃ |
| Yield | 67% (pink solid) |
Q. How is the compound characterized post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
Q. What in vitro assays evaluate its biological activity?
Methodological Answer:
- Antimalarial Activity: Test against Plasmodium falciparum strains (e.g., 3D7) using a SYBR Green assay.
- Dose-Response Curves: Calculate IC₅₀ values; compare with chloroquine as a control.
- Cytotoxicity: Assess in mammalian cell lines (e.g., HEK293) to determine selectivity indices .
Advanced Research Questions
Q. How do substituent variations on the benzyl group influence antimalarial efficacy?
Methodological Answer:
- Structural Analogs: Synthesize derivatives with substituents at different positions (e.g., 3-fluorobenzyl vs. 4-fluorobenzyl).
- Activity Comparison:
| Derivative | Substituent | IC₅₀ (nM) | Yield |
|---|---|---|---|
| 8h | 3-Fluorobenzyl | 120 | 67% |
| 8i | 4-Fluorobenzyl | 95 | 72% |
Q. What strategies improve synthetic yield and purity?
Methodological Answer:
Q. How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Replicate Conditions: Standardize assay protocols (e.g., parasite strain, incubation time).
- SAR Analysis: Systematically vary substituents and correlate with activity (e.g., fluorine position impacts IC₅₀).
- Computational Validation: Perform molecular docking to identify binding interactions with Plasmodium targets (e.g., PfATP4) .
Q. What computational methods support the design of analogs?
Methodological Answer:
- In Silico Tools: Use AutoDock Vina for docking studies; SwissADME for pharmacokinetic predictions.
- Key Parameters:
| Parameter | Value/Software |
|---|---|
| Docking Score (ΔG) | -9.2 kcal/mol (PfATP4) |
| LogP | 3.1 (SwissADME) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
